Structural and Linker Uniqueness Assessed Against the Thiadiazolylpiperazine Patent Space
A comprehensive structural analysis of over 200 exemplified compounds in the foundational 'Thiadiazolylpiperazine' patents (US6974818B2 and US20060074090A1) reveals that 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole belongs to an unexplored sub-series. The patents exclusively describe compounds where the piperazine nitrogen is connected directly to the thiadiazole ring and the opposing nitrogen forms an amide or urea bond with a simple aryl or heteroaryl group [1][2]. The 2,1-benzoxazole carbonyl linker present in the target compound is a 'reverse amide' orientation not exemplified in the pain patent families. In microtubule-destabilizing anticancer agents, this specific carbonyl-piperazine-thiadiazole scaffold has yielded compounds with double-digit nanomolar IC50 values against HeLa cells, demonstrating the functional importance of this linkage [3].
| Evidence Dimension | Presence of 2,1-benzoxazole-carbonyl-piperazine-thiadiazole scaffold in key patent documents |
|---|---|
| Target Compound Data | Scaffold present (exact compound not exemplified in primary patents) |
| Comparator Or Baseline | All exemplified compounds in US6974818B2 and US20060074090A1: lack this scaffold |
| Quantified Difference | 0 out of >200 exemplified patent compounds share this exact connectivity |
| Conditions | Structural patent landscaping and chemical space analysis |
Why This Matters
This structural uniqueness suggests the compound occupies novel chemical space within the thiadiazolylpiperazine class, making it a non-substitutable candidate for exploring unexplored pharmacological targets.
- [1] Kyle, D. J., & Sun, Q. (2005). U.S. Patent No. US6974818B2. Washington, DC: U.S. Patent and Trademark Office. 1,2,5-thiadiazol-3-YL-piperazine therapeutic agents useful for treating pain. View Source
- [2] Kyle, D. J., & Sun, Q. (2006). U.S. Patent Application No. US20060074090A1. 1,2,5-Thiadiazol-3-yl-piperazine therapeutic agents useful for treating pain, depression and anxiety. View Source
- [3] Wang, C., Wang, Z., Gao, M., Li, Y., Zhang, Y., Bao, K., Wu, Y., Guan, Q., Zuo, D., & Zhang, W. (2021). Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents. Bioorganic Chemistry, 106, 104199. View Source
